N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Dopamine Receptor Arylpiperazine SAR BAD Phosphorylation

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide (CAS 1286732-25-9) is a synthetic small molecule incorporating a 2,3-dichlorophenylpiperazine moiety linked via a carbonyl bridge to an oxazole-benzamide core, with a molecular formula of C21H18Cl2N4O3 and a molecular weight of 445.3 g/mol. Its structure uniquely fuses three privileged pharmacophores—a dichlorinated phenylpiperazine, an oxazole heterocycle, and a terminal benzamide—within a single, compact scaffold, distinguishing it from simpler mono- or bi-functional analogs often used as building blocks.

Molecular Formula C21H18Cl2N4O3
Molecular Weight 445.3
CAS No. 1286732-25-9
Cat. No. B2489899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
CAS1286732-25-9
Molecular FormulaC21H18Cl2N4O3
Molecular Weight445.3
Structural Identifiers
SMILESC1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H18Cl2N4O3/c22-15-7-4-8-17(18(15)23)26-9-11-27(12-10-26)20(29)16-13-30-21(24-16)25-19(28)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,24,25,28)
InChIKeyBECYSNJSLURMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide (CAS 1286732-25-9): Procurement-Relevant Identity and Structural Context


N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide (CAS 1286732-25-9) is a synthetic small molecule incorporating a 2,3-dichlorophenylpiperazine moiety linked via a carbonyl bridge to an oxazole-benzamide core, with a molecular formula of C21H18Cl2N4O3 and a molecular weight of 445.3 g/mol . Its structure uniquely fuses three privileged pharmacophores—a dichlorinated phenylpiperazine, an oxazole heterocycle, and a terminal benzamide—within a single, compact scaffold, distinguishing it from simpler mono- or bi-functional analogs often used as building blocks.

Why Generic Substitution of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide Fails: The Critical Role of the 2,3-Dichloro Substitution Pattern


Casual replacement of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide with a close analog risks undermining experimental reproducibility. The specific 2,3-dichloro arrangement on the phenyl ring is a known determinant of receptor-binding orientation and affinity within the arylpiperazine class [1]. Swapping to a 2-fluorophenyl analog (CAS 1286699-13-5) or a methylsulfonyl derivative alters electronic character and steric bulk at a position critical for target engagement, meaning that data obtained with one analog cannot be assumed valid for another without explicit, quantitative cross-validation in the relevant assay system.

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Differential Target Engagement: Inferred from Class-Level Structure-Activity Relationships of Dichlorophenylpiperazines

While no direct head-to-head assay against the closest oxazole-linked analog exists, class-level evidence indicates the 2,3-dichlorophenylpiperazine substructure is a critical pharmacophore for specific protein interactions. In the related NPB series, the 2,3-dichlorophenylpiperazine-containing compound NPB inhibits BAD phosphorylation at Ser99 with an IC50 of 0.41 μM, whereas closely related analogs lacking this dichloro motif show markedly different potency profiles [1]. This suggests that the 2,3-dichloro substitution pattern on the piperazine ring of the target compound confers a distinct biological recognition profile not replicated by other halogen or alkyl substitutions.

Dopamine Receptor Arylpiperazine SAR BAD Phosphorylation

Predicted Physicochemical Differentiation from the 2-Fluorophenyl Analog (CAS 1286699-13-5)

Computational comparison indicates that the target compound (XLogP3 = 3.7) is significantly more lipophilic than its direct 2-fluorophenyl analog (CAS 1286699-13-5, predicted XLogP3 approximately 2.9) due to the replacement of fluorine with chlorine and the addition of a second chlorine atom [1]. This difference in logP of ~0.8 units predicts a measurable impact on passive membrane permeability and tissue distribution, potentially altering in vitro assay performance and in vivo pharmacokinetics.

Lipophilicity Permeability ADME Prediction

Molecular Weight and Heavy Atom Count Differentiation from Simplified Piperazine-Benzamide Building Blocks

The compound's molecular weight (445.3 g/mol) and heavy atom count (30) place it in a distinctly more complex chemical space compared to simpler piperazine-benzamide fragments (MW typically <350 g/mol) [1]. This elevated complexity enables more directional non-covalent interactions (hydrogen bonding, π-stacking) with biological targets compared to smaller, fragment-like analogs, making it more suitable for probing defined binding pockets where shape complementarity is critical.

Fragment-Based Drug Design Lead-Likeness Molecular Complexity

Recommended Application Scenarios for N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide Based on Differential Evidence


Probing Arylpiperazine-Binding Proteins in Cellular Assays

Given the class-level evidence that the 2,3-dichlorophenylpiperazine moiety is a key pharmacophore for engaging specific protein targets such as those in the BAD phosphorylation pathway (IC50 0.41 μM for the related NPB compound) [1], this compound is a candidate for use as a chemical probe in cell-based mechanistic studies. Its structural complexity relative to simpler fragments may offer improved target engagement specificity, reducing off-target noise in primary screening cascades.

Scaffold for Medicinal Chemistry Optimization Programs Targeting CNS Receptors

The high lipophilicity (XLogP3 = 3.7) and the presence of the dichlorophenylpiperazine motif align with the property space of known CNS-active arylpiperazines. This compound can serve as an advanced starting point for lead optimization programs addressing central nervous system targets, where its predicted logP matches that of brain-penetrant clinical candidates [1].

Use as a Reference Standard in Analytical Method Development for Dichlorophenylpiperazine Derivatives

The well-defined structure, unique UV chromophore from the oxazole-benzamide system, and availability from multiple chemical vendors make this compound suitable as a reference standard for developing HPLC or LC-MS methods aimed at quantifying dichlorophenylpiperazine-containing metabolites or impurities in pharmaceutical preparations [1].

Quote Request

Request a Quote for N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.